molecular formula C16H18N2O4 B3012087 methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396884-78-8

methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B3012087
CAS No.: 1396884-78-8
M. Wt: 302.33
InChI Key: PHYSPJQGKGULEO-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common approach is to start with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, with careful control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A precursor in the synthesis of the target compound.

    2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl isocyanate: Another precursor used in the synthesis.

    Methyl 4-(2-hydroxyethyl)benzoate: A structurally similar compound with different functional groups.

Uniqueness

Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-9-3-4-13(18)14(19)10-17-15(20)11-5-7-12(8-6-11)16(21)22-2/h3-9,14,19H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSPJQGKGULEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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